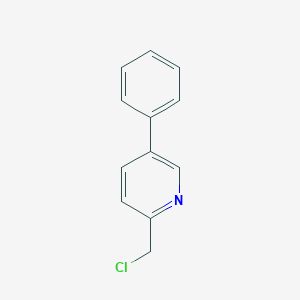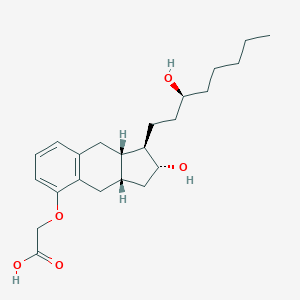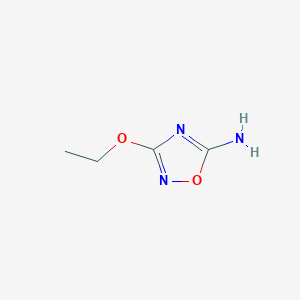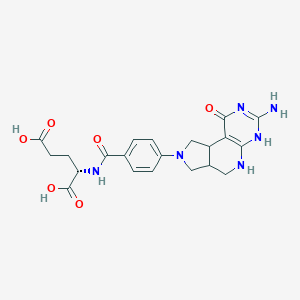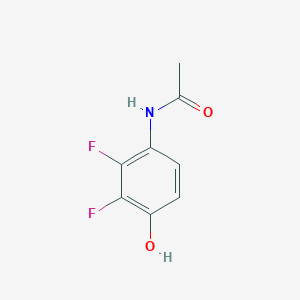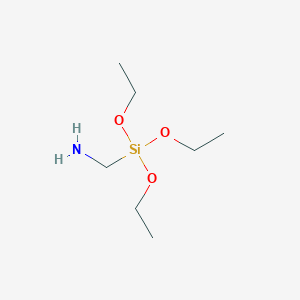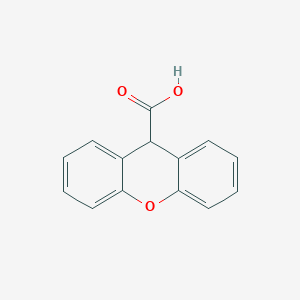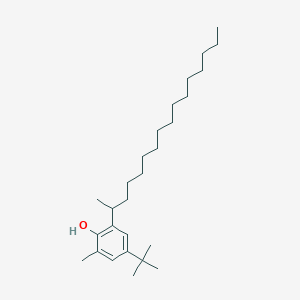
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol, also known as BHT-11, is a synthetic antioxidant that has gained attention in recent years due to its potential applications in the field of medicine and biochemistry. This compound is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. BHT-11 has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
作用机制
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, suggesting that it may have potential as an anticancer agent.
生化和生理效应
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been found to possess a number of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been found to modulate the expression of genes involved in inflammation and cell proliferation, suggesting that it may have potential as a therapeutic agent for various diseases.
实验室实验的优点和局限性
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent antioxidant and anti-inflammatory properties make it a useful tool for studying various diseases and physiological processes. However, one limitation of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol is that it may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol. One area of interest is the development of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol-based therapies for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the potential antimicrobial properties of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its potential use as a new class of antibiotics. Finally, research is needed to better understand the mechanism of action of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its effects on various signaling pathways, which could provide insights into its potential therapeutic applications.
合成方法
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol can be synthesized through a multistep process involving the condensation of 2-methyl-6-nitrophenol and 1-methylpentadecan-1-ol, followed by reduction of the nitro group and subsequent deprotection of the resulting compound. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol.
科学研究应用
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
属性
CAS 编号 |
157661-93-3 |
|---|---|
产品名称 |
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol |
分子式 |
C27H48O |
分子量 |
388.7 g/mol |
IUPAC 名称 |
4-tert-butyl-2-hexadecan-2-yl-6-methylphenol |
InChI |
InChI=1S/C27H48O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)25-21-24(27(4,5)6)20-23(3)26(25)28/h20-22,28H,7-19H2,1-6H3 |
InChI 键 |
LALMYSXJJWCRDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
规范 SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
其他 CAS 编号 |
157661-93-3 |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
2-methyl-4-(1,1-dimethylethyl)-6-(1-methyl-pentadecyl)-phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



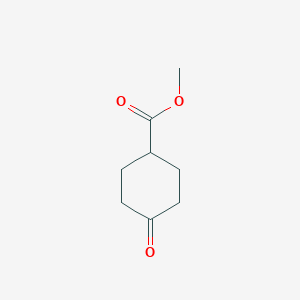
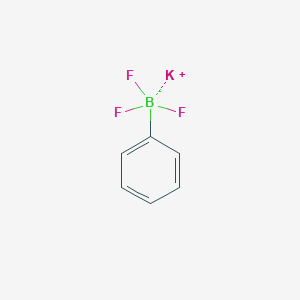
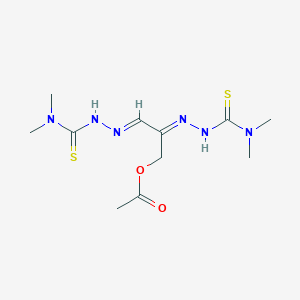
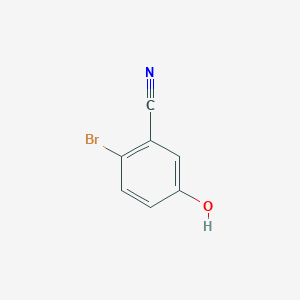

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
